molecular formula C11H24N2O B14597572 Urea, N,N-diethyl-N',N'-dipropyl- CAS No. 59486-97-4

Urea, N,N-diethyl-N',N'-dipropyl-

Cat. No.: B14597572
CAS No.: 59486-97-4
M. Wt: 200.32 g/mol
InChI Key: HZRZRMFUYAUCLX-UHFFFAOYSA-N
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Description

Urea, N,N-diethyl-N’,N’-dipropyl- is an organic compound with the molecular formula C9H20N2O. It belongs to the class of urea derivatives, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of two ethyl groups and two propyl groups attached to the nitrogen atoms of the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N-diethyl-N’,N’-dipropyl- typically involves the reaction of diethylamine and dipropylamine with phosgene or isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Diethylamine} + \text{Dipropylamine} + \text{Phosgene} \rightarrow \text{Urea, N,N-diethyl-N’,N’-dipropyl-} ]

Industrial Production Methods

In industrial settings, the production of Urea, N,N-diethyl-N’,N’-dipropyl- is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to achieve high yields. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-diethyl-N’,N’-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The ethyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while reduction can produce secondary amines.

Scientific Research Applications

Urea, N,N-diethyl-N’,N’-dipropyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N,N-diethyl-N’,N’-dipropyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N-diethyl-: This compound has two ethyl groups attached to the nitrogen atoms.

    Urea, N,N-dipropyl-: This compound has two propyl groups attached to the nitrogen atoms.

    Urea, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms.

Uniqueness

Urea, N,N-diethyl-N’,N’-dipropyl- is unique due to the presence of both ethyl and propyl groups, which can impart distinct chemical and physical properties

Properties

CAS No.

59486-97-4

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1,1-diethyl-3,3-dipropylurea

InChI

InChI=1S/C11H24N2O/c1-5-9-13(10-6-2)11(14)12(7-3)8-4/h5-10H2,1-4H3

InChI Key

HZRZRMFUYAUCLX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)N(CC)CC

Origin of Product

United States

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